Product packaging for Iodipamide sodium I 131(Cat. No.:CAS No. 24360-85-8)

Iodipamide sodium I 131

Cat. No.: B13756786
CAS No.: 24360-85-8
M. Wt: 1207.7 g/mol
InChI Key: SIZXNBZGPPPFHM-LXMFZCOTSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Iodipamide sodium I 131 is a radioactive compound used in research applications. Its chemical formula is C20H12I6N2O6.2Na, with a molecular weight of approximately 1183.72 g/mol . As a radiopharmaceutical, its utility in research is linked to the properties of its Iodine-131 (^131I) radioisotope, which has a physical half-life of approximately 8.02 days . Iodine-131 decays by emitting beta particles and gamma rays. The beta radiation is responsible for causing cytotoxic effects in targeted cells, while the gamma emissions allow for potential detection and imaging in experimental settings . This compound is related to a class of agents used to study biliary tract imaging. Researchers must handle this product with appropriate safety measures. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12I6N2Na2O6 B13756786 Iodipamide sodium I 131 CAS No. 24360-85-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24360-85-8

Molecular Formula

C20H12I6N2Na2O6

Molecular Weight

1207.7 g/mol

IUPAC Name

disodium;3-[[6-[3-carboxylato-2,4,6-tris(131I)(iodanyl)anilino]-6-oxohexanoyl]amino]-2,4,6-tris(131I)(iodanyl)benzoate

InChI

InChI=1S/C20H14I6N2O6.2Na/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34;;/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34);;/q;2*+1/p-2/i21+4,22+4,23+4,24+4,25+4,26+4;;

InChI Key

SIZXNBZGPPPFHM-LXMFZCOTSA-L

Isomeric SMILES

C1=C(C(=C(C(=C1[131I])NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2[131I])C(=O)[O-])[131I])[131I])[131I])C(=O)[O-])[131I].[Na+].[Na+]

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+]

Origin of Product

United States

Radiochemistry and Synthesis Methodologies for Iodipamide Sodium I 131

Precursor Synthesis and Structural Considerations for Iodipamide (B1672019)

The precursor molecule for the radiolabeled compound is Iodipamide, chemically known as 3,3'-(adipoyldiimino)bis(2,4,6-triiodobenzoic acid). The synthesis of this precursor is a critical step that dictates the purity and suitability for subsequent radiolabeling.

The synthesis of Iodipamide typically involves a two-step process. The initial step is the synthesis of the key intermediate, 3-amino-2,4,6-triiodobenzoic acid. This is generally achieved through the iodination of 3-aminobenzoic acid using an iodinating agent such as iodine monochloride in an acidic medium.

The subsequent step involves the acylation of two molecules of 3-amino-2,4,6-triiodobenzoic acid with adipoyl chloride. This reaction creates a diamide linkage, connecting the two tri-iodinated benzene rings via a six-carbon aliphatic chain derived from adipic acid. The structural integrity of the resulting Iodipamide molecule is paramount, as the tri-iodinated aromatic rings are essential for its function as a contrast agent, and the amide linkages must be stable to prevent degradation.

Structural Features of Iodipamide:

FeatureDescription
Aromatic RingsTwo 2,4,6-triiodinated benzoic acid moieties.
LinkerAn adipoyl diamide bridge connecting the two aromatic rings.
Functional GroupsCarboxylic acid groups and amide linkages.

Isotopic Production of Iodine-131 for Radiopharmaceutical Labeling

Iodine-131 (I-131) is a radioisotope of iodine with a half-life of approximately 8.02 days, which decays by beta emission and gamma radiation. Its production for medical use is primarily achieved through two main pathways in nuclear reactors.

Reactor Production Pathways (e.g., Neutron Irradiation of Tellurium Oxide)

The most common method for producing I-131 is through the neutron irradiation of a stable tellurium target, typically tellurium dioxide (TeO₂). In a nuclear reactor, the tellurium-130 (¹³⁰Te) isotope, which has a natural abundance of about 34%, captures a neutron to become tellurium-131 (¹³¹Te). This unstable isotope then undergoes beta decay to form Iodine-131.

The nuclear reaction can be summarized as follows: ¹³⁰Te (n,γ) → ¹³¹Te → ¹³¹I + β⁻

After irradiation, the I-131 is separated from the tellurium target material. This is often achieved through a dry distillation process, where the irradiated target is heated, and the more volatile iodine is collected.

Fission Product Extraction Methods

Iodine-131 is also a significant fission product of uranium-235 (²³⁵U) and plutonium-239 (²³⁹Pu) in nuclear reactors and is a notable component of nuclear fallout. In this method, I-131 is extracted from spent nuclear fuel. The process involves dissolving the fuel rods and then separating the various fission products through a series of chemical processes, including precipitation and solvent extraction, to isolate the I-131. While this method can yield large quantities of I-131, it also produces a wide range of other radioactive isotopes, necessitating complex and stringent purification procedures.

Radiochemical Synthesis Protocols for Iodipamide Sodium I 131

The radiolabeling of Iodipamide with Iodine-131 to form this compound is typically achieved through an isotopic exchange reaction. In this method, a stable iodine atom in the Iodipamide molecule is exchanged for a radioactive Iodine-131 atom.

The general protocol involves the following steps:

Preparation of Reactants : A solution of the Iodipamide precursor is prepared in a suitable solvent. The Iodine-131, usually in the form of sodium iodide (Na¹³¹I) in a dilute sodium hydroxide solution, is obtained from a supplier.

Isotopic Exchange Reaction : The Iodipamide solution is mixed with the Na¹³¹I solution. The reaction is often facilitated by heating the mixture to a specific temperature for a defined period to promote the exchange of iodine isotopes. The efficiency of the exchange can be influenced by factors such as pH, temperature, and the presence of a catalyst.

Purification : After the reaction, the mixture contains the desired this compound, unreacted Na¹³¹I, and the precursor molecule. Purification is essential to remove these impurities and is typically performed using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Formulation : The purified this compound is then formulated in a physiologically compatible solution, such as a saline solution, to produce the final radiopharmaceutical product.

Radiochemical Purity and Stability Assessment of this compound

Ensuring the radiochemical purity and stability of this compound is critical for its safe and effective use. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form.

Analytical Methods for Radiochemical Integrity (e.g., HPLC, TLC)

Several analytical techniques are employed to assess the radiochemical purity of this compound.

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a powerful technique for separating and quantifying the different radioactive species in a sample. A typical HPLC system for this purpose would consist of:

Stationary Phase : A reverse-phase column (e.g., C18).

Mobile Phase : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.

Detectors : A UV detector to identify the non-radioactive components and a radiation detector (e.g., a scintillation detector) to measure the radioactivity of the eluting compounds.

By comparing the retention times of the peaks in the radio-chromatogram with those of known standards of Iodipamide and potential impurities (like free ¹³¹I-iodide), the radiochemical purity can be accurately determined.

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and more rapid method for assessing radiochemical purity. The process involves:

Spotting a small amount of the radiopharmaceutical onto a TLC plate (e.g., silica (B1680970) gel).

Developing the plate in a suitable solvent system that can separate this compound from impurities.

Scanning the plate with a radiation detector to determine the distribution of radioactivity.

The retention factor (Rf) values of the radioactive spots are compared to those of standards to identify the components and calculate the radiochemical purity.

Stability Assessment: Stability studies are conducted to determine the shelf-life of the radiopharmaceutical. Aliquots of the final product are stored under specified conditions (e.g., temperature, light exposure) and analyzed for radiochemical purity at various time points. These studies ensure that the product remains within its quality specifications throughout its intended use period.

Impact of Storage Conditions on Compound Stability

The stability of this compound, a complex radiopharmaceutical, is paramount to ensure its quality and efficacy for its intended application. The inherent radioactivity of the Iodine-131 isotope, combined with the chemical structure of the iodipamide molecule, makes the compound susceptible to degradation through various mechanisms, primarily radiolysis and chemical decomposition. The storage conditions, therefore, play a critical role in mitigating these degradation pathways. Key factors influencing the stability of this compound include pH, temperature, and the presence of stabilizers.

Influence of pH

The pH of the formulation is a critical determinant of the stability of radioiodinated compounds. Acidic conditions can be detrimental; for instance, pH levels below 7.5 may stimulate the volatilization of Iodine-131 in the form of hydriodic acid radiopharmaceuticals.info. Research on the radiolytic oxidation of iodide has shown that the rate of this process is strongly dependent on pH, with a hundred-fold decrease in the oxidation rate observed when the pH is increased from 4.6 to 8 iaea.org. To counteract these effects and ensure stability, solutions of radioiodinated compounds are often buffered to a pH range of 7.5 to 9.0 fda.gov. Maintaining an alkaline environment helps to keep the radioiodine in its non-volatile iodide form and reduces the rate of radiolytic decomposition.

Effect of Temperature

Temperature is a well-established factor affecting the chemical stability of pharmaceutical compounds. For radioiodinated preparations, storage at refrigerated temperatures (2-8 °C) has been shown to confer greater stability compared to storage at room temperature researchgate.net. Lower temperatures slow down the rates of both chemical decomposition and potential microbial growth. While specific long-term stability studies for this compound are not extensively detailed in publicly available literature, the general principle of enhanced stability at lower temperatures for radiopharmaceuticals is widely applied. For example, a study on a different radioiodinated compound, ¹³¹I iopamidol, demonstrated stability for up to seven days at room temperature researchgate.net.

Role of Stabilizers and Other Factors

Due to the ionizing radiation emitted by I-131, the compound can undergo self-decomposition, a process known as radiolysis. To minimize this, stabilizing agents are frequently incorporated into the formulation. Common stabilizers include sodium bisulfite and edetate disodium fda.gov. These agents can act as antioxidants or free-radical scavengers, protecting the integrity of the iodipamide molecule.

The physical half-life of Iodine-131 is approximately 8.02 days curiumpharma.com. This inherent radioactive decay is a constant and cannot be altered by storage conditions. However, the radiochemical purity, which is the proportion of the total radioactivity present in the desired chemical form (this compound), is directly influenced by the storage environment. Incompatibilities with other materials, such as acids, can cause the release of gaseous I-131 and must be avoided draximage.com. Therefore, proper storage involves using tightly closed, shielded containers in a dry, ventilated area at or below room temperature draximage.com.

The following table summarizes the key storage parameters and their impact on the stability of radioiodinated compounds like this compound.

Storage ParameterConditionImpact on StabilityRationale
pHAcidic (e.g., < 7.5)Decreased StabilityPromotes volatilization of I-131 as hydriodic acid and increases the rate of radiolytic oxidation radiopharmaceuticals.infoiaea.org.
Alkaline (e.g., 7.5 - 9.0)Increased StabilityMinimizes volatility and slows radiolytic oxidation iaea.orgfda.gov.
TemperatureRoom TemperatureAdequate for short-term storage (e.g., up to 7 days) researchgate.net.Higher kinetic energy can increase the rate of chemical degradation over time.
Refrigerated (2-8 °C)Enhanced StabilitySlows the rate of chemical and radiolytic decomposition, providing greater stability for longer periods researchgate.net.
StabilizersPresence (e.g., sodium bisulfite, edetate disodium)Increased StabilityAct as antioxidants and free-radical scavengers to mitigate radiolysis fda.gov.
Storage ContainerTightly closed, shielded container in a dry, ventilated areaMaintains Integrity and SafetyPrevents contamination, degradation from moisture, and minimizes radiation exposure draximage.com.

Molecular and Cellular Mechanisms of Iodipamide Sodium I 131 Interaction

Principles of Iodinated Compound Uptake and Biodistribution in Biological Systems

The uptake and biodistribution of iodinated compounds like iodipamide (B1672019) are influenced by a variety of physicochemical and physiological factors. Generally, the distribution of these compounds is governed by their size, shape, lipophilicity, and the presence of specific transporters. nih.gov Nanoparticles, for instance, have their biodistribution significantly affected by their size and shape; those between 20-200 nm are ideal for prolonged circulation, avoiding both renal filtration and sequestration by the liver and spleen. nih.gov

Historically, water-soluble inorganic iodides like sodium iodide and potassium iodide were among the first contrast media used. nih.gov However, at the concentrations required for imaging, these can be toxic. Modern iodinated contrast media are typically complex organic molecules designed to have lower osmolality and reduced interaction with biological structures, thereby improving their safety profile. nih.gov The increased lipophilicity of some iodine-containing compounds can also enhance their pharmacological and pharmacokinetic properties. nih.gov

Radioactive iodine itself, when not incorporated into a larger molecule, tends to accumulate in the thyroid gland, stomach, and salivary glands. nih.gov For targeting other tissues, the radioiodine must be attached to a molecule that specifically binds to the desired target. nih.gov The process of deiodination, where iodine is cleaved from the organic backbone, can occur in the body through the action of enzymes like deiodinases and cytochrome P450, which can affect the biodistribution and clearance of the compound. nih.gov

Sodium/Iodide Symporter (NIS) Activity in Iodide and Iodinated Compound Transport

The Sodium/Iodide Symporter (NIS) is a key protein in the transport of iodide and, by extension, some iodinated compounds, into cells. nih.govoup.com

NIS is a transmembrane glycoprotein (B1211001) with a molecular weight of approximately 87 kDa and is composed of 13 transmembrane domains. wikipedia.org It actively transports two sodium cations (Na+) for every one iodide anion (I-) into the cell. wikipedia.org This process is an example of secondary active transport, where the energy stored in the sodium gradient, maintained by the Na+/K+-ATPase pump, drives the uptake of iodide against its electrochemical gradient. snmjournals.org This mechanism allows thyroid follicular cells to concentrate iodide to levels 20 to 50 times higher than in the blood plasma. wikipedia.org

The affinity of NIS for iodide is characterized by a Michaelis constant (Km) in the range of 10 to 30 µM. oup.com Besides the thyroid, NIS is also functionally expressed in other tissues, including the salivary glands, gastric mucosa, and lactating mammary glands. oup.com

The expression and function of NIS are subject to regulation. Thyroid-stimulating hormone (TSH) is a primary positive regulator, acting through the cAMP signaling pathway to increase both NIS gene expression and the translocation of NIS protein to the cell membrane. snmjournals.org

Conversely, high concentrations of iodide can lead to a downregulation of NIS activity, a phenomenon known as the Wolff-Chaikoff effect. oup.com This autoregulatory mechanism is thought to be mediated by an intracellularly formed iodinated compound, which inhibits both iodide uptake and organification. oup.com Dysregulation of NIS expression and function is a significant factor in radioiodine-refractory thyroid carcinoma. shsmu.edu.cn Genetic mutations in the SLC5A5 gene, which encodes for NIS, can also lead to impaired iodide transport. nih.gov

Intracellular Fates and Biotransformation of Iodinated Compounds in Research Models

Once inside the cell, the fate of iodinated compounds can vary. In thyroid cells, iodide transported by NIS is rapidly oxidized and incorporated into thyroglobulin to form thyroid hormones. oup.com For other iodinated compounds, their intracellular processing is less well-defined and depends on their specific chemical structure.

In research models using isolated thyroid cells, three distinct iodination processes have been characterized:

Intracellular iodination dependent on active iodide transport: This process is inhibitable by perchlorate (B79767) and ouabain, stimulated by TSH, and primarily results in iodinated thyroglobulin. researchgate.net

Extracellular iodination: This is sensitive to catalase, not stimulated by TSH, and its main products are iodoproteins other than thyroglobulin and iodolipids. researchgate.net

Intracellular iodination from passively diffused iodide: This process is not sensitive to inhibitors and has characteristics intermediate to the other two. researchgate.net

The biotransformation of iodinated organic compounds can also occur through enzymatic processes. For example, in the presence of manganese oxide, iodide can be oxidized to iodine, which can then react with natural organic matter to form various iodinated byproducts, including iodoacetic acid and iodoform. nih.gov

Protein Binding Characteristics of Iodipamide and Related Iodinated Structures

The binding of drugs and other xenobiotics to plasma proteins, primarily albumin, is a critical determinant of their pharmacokinetic properties. taylorandfrancis.comsigmaaldrich.com This binding is a reversible process that can be described by an equilibrium constant (Ka). mdpi.com The extent of protein binding influences the free fraction of the compound in the plasma, which is the portion available to exert a biological effect and to be cleared from the body. sigmaaldrich.com

Table 1: Factors Influencing Protein Binding of Drugs
FactorDescription
Drug ConcentrationAt high concentrations, saturation of binding sites can lead to an increase in the free fraction.
Protein ConcentrationLower protein levels (e.g., in certain diseases) can result in a higher free drug concentration.
Binding AffinityThe strength of the interaction between the drug and the protein, determined by the drug's chemical structure.
Presence of Other DrugsCompetitive displacement can occur if two drugs bind to the same site.
pHChanges in blood pH can alter the ionization state of both the drug and the protein, affecting binding.

Theoretical Basis of Radioiodine (I-131) Decay and Energy Deposition at the Microscopic Level

Iodine-131 is a radioisotope with a half-life of approximately 8.02 days. wikipedia.org It decays via beta emission and also releases gamma radiation. wikipedia.orgresearchgate.net The therapeutic effect of I-131 is primarily due to the beta particles, which are high-energy electrons. patsnap.com These beta particles have a relatively short range in tissue, typically around 1 mm, meaning their energy is deposited locally. viamedica.pl This localized energy deposition is responsible for the cytotoxic effects of I-131, causing damage to cellular structures, including DNA, leading to cell death. wikipedia.orgpatsnap.com

The gamma rays emitted by I-131 are more penetrating and are responsible for the ability to image the distribution of the radioisotope within the body using a gamma camera. patsnap.com Approximately 90% of the radiation dose delivered by I-131 is from beta radiation, with the remaining 10% from gamma radiation. drugbank.com The linear energy transfer (LET) for electrons emitted by I-131 is about 0.25 keV/µm. viamedica.pl

Table 2: Decay Characteristics of Iodine-131
PropertyValue
Half-life8.02 days wikipedia.org
Primary Decay ModeBeta emission researchgate.net
Major Beta Energies0.606 MeV (89.7%), 0.334 MeV (7.2%) researchgate.net
Major Gamma Energy0.364 MeV researchgate.net
Average Tissue Penetration of Beta Particles~1 mm viamedica.pl

Preclinical Research Models and in Vitro Investigations with Iodipamide Sodium I 131

In Vitro Studies on Cellular Transport and Interaction Mechanisms

No specific in vitro studies detailing the cellular transport and interaction mechanisms of Iodipamide (B1672019) Sodium I 131 were identified. Research on the cellular uptake, efflux, and binding of the radiolabeled compound is not described in the available literature. Studies on related compounds suggest that the transport of iodinated contrast agents is a complex process that can involve passive diffusion and potentially carrier-mediated transport, but specific data for iodipamide at the cellular level is absent.

Pharmacokinetic and Biodistribution Studies in Animal Models

While pharmacokinetic and biodistribution studies have been conducted on non-radioactive iodipamide in various animal models, including rats and dogs, specific data for Iodipamide Sodium I 131 is not available.

Species-Specific Considerations in Iodide Metabolism (e.g., Rodent Models)

Information regarding species-specific considerations in the metabolism of this compound, particularly in rodent models, is not present in the reviewed literature. Studies on iodipamide (non-radioactive) indicate that its excretion is primarily via the biliary system, with some renal clearance. However, the influence of the I-131 label on these processes and any species-specific metabolic pathways have not been documented.

Quantitative Analysis of Organ Accumulation and Clearance in Preclinical Systems

Quantitative data on the organ accumulation and clearance of this compound in preclinical systems is not available. Studies on a related particulate form, iodipamide ethyl ester, in rats showed accumulation in the liver and spleen, with slow clearance over approximately two days. However, these findings cannot be directly extrapolated to this compound.

Development and Characterization of Animal Models for Studying this compound Behavior

There is no information on the development and characterization of specific animal models for the purpose of studying the behavior of this compound. Animal models, such as mice with experimentally induced gallstones, have been used for cholecystography with non-radioactive iodipamide, but not for the investigation of the radiolabeled compound.

Comparative Preclinical Evaluations of this compound with Other Radiotracers

No preclinical studies comparing this compound with other radiotracers were found. Existing comparative studies have evaluated non-radioactive iodipamide against other contrast agents, focusing on efficacy and toxicity for imaging purposes, which falls outside the scope of radiotracer comparisons.

Advanced Analytical and Characterization Techniques for Iodipamide Sodium I 131

Radiometric Assays for Quantification of Activity and Isotopic Purity

Radiometric assays are fundamental for determining the total radioactivity (activity) and ensuring that the radioactivity originates specifically from Iodine-131 (isotopic purity). These measurements are crucial for standardization and accurate interpretation of preclinical data.

Gamma Ray Spectrometry: This is the primary technique for both identifying and quantifying I-131. stackexchange.comresearchgate.net The method uses a detector, such as a High-Purity Germanium (HPGe) detector, to measure the number and energy of gamma photons emitted by the sample. researchgate.net I-131 has a characteristic gamma emission at 364.5 keV, which serves as its fingerprint. nih.govlu.se By analyzing the gamma spectrum, one can confirm the identity of the radionuclide and quantify its activity based on the counts detected at this specific energy. stackexchange.com

Isotopic Purity Assessment: The high-resolution gamma spectrum allows for the differentiation of I-131 from other potential iodine radioisotopes (e.g., I-123, I-125) or other gamma-emitting impurities. stackexchange.comyoutube.com Each radioisotope has a unique set of gamma emission energies and abundances. The absence of significant peaks at energies characteristic of other radionuclides confirms the isotopic purity of the I-131. youtube.com

Activity Quantification: The activity of a sample, measured in Becquerels (Bq) or Curies (Ci), is determined using a dose calibrator, which is a type of ionization chamber. nih.govsnmjournals.org These instruments are calibrated with standards of known activity to provide an accurate measurement of the total radioactivity in the vial. For precise quantification, the instrument's response to the specific energy of I-131 (364 keV) must be accurately calibrated. nih.gov

Table 1: Key Parameters in Radiometric Analysis of Iodipamide (B1672019) Sodium I 131

ParameterTechniquePurposeTypical Specification
Radionuclidic IdentityGamma Ray SpectrometryConfirms the presence of I-131.Principal gamma photon peak at 364.5 keV. nih.gov
Radionuclidic PurityGamma Ray SpectrometryEnsures absence of other gamma-emitting isotopes.> 99.9%
ActivityDose Calibrator (Ionization Chamber)Quantifies the total amount of radioactivity.Within ±10% of the stated activity. nih.gov

Spectroscopic and Chromatographic Methods for Chemical and Radiochemical Purity Assessment

It is essential to distinguish between the desired radiolabeled compound (Iodipamide Sodium I 131) and potential impurities, which can be non-radioactive chemical contaminants or other radioactive species (radiochemical impurities), such as free iodide (I-131).

Spectroscopic Methods:

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to confirm the chemical identity of the non-radioactive iodipamide molecule. scispace.comlongdom.org The iodipamide molecule contains chromophores (parts of the molecule that absorb light) which absorb UV light at specific wavelengths. By comparing the UV spectrum of the sample to that of a known iodipamide standard, one can confirm the chemical identity and quantify the concentration of the compound. iipseries.org

Chromatographic Methods: Chromatography separates different components of a mixture, allowing for the quantification of both chemical and radiochemical purity. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and reproducible technique for assessing radiochemical purity. researchgate.netresearchgate.net The sample is passed through a column (the stationary phase) using a liquid solvent (the mobile phase). Different components travel through the column at different speeds and are detected as they exit. A typical setup for this compound analysis would use a reversed-phase column (e.g., C18) and a mobile phase of an aqueous buffer and an organic solvent like acetonitrile. hpst.cz The system is equipped with both a UV detector (to detect iodipamide) and a radiation detector (to detect I-131). This dual-detector setup allows for the precise quantification of the percentage of radioactivity that is bound to the iodipamide molecule versus unbound forms like free iodide. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic method often used for routine quality control. mdpi.com A small spot of the sample is placed on a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent that moves up the plate by capillary action. Different components move at different rates, resulting in their separation. For this compound, a common system might use paper chromatography with a methanol:water solvent system. iaea.orgymaws.com The separated radioactive spots (e.g., Iodipamide I 131 and free I-131) can be quantified using a radio-TLC scanner, which measures the distribution of radioactivity along the plate. mdpi.com The radiochemical purity is calculated from the relative amounts of radioactivity in the different spots. researchgate.net

Table 2: Chromatographic Methods for Purity Assessment

TechniquePrincipleTypical Impurity DetectedCommon Result
Radio-HPLCSeparation based on differential partitioning between mobile and stationary phases.Free Iodide (I-131), other radiolabeled species.Radiochemical Purity > 95%. researchgate.net
Radio-TLCSeparation based on differential migration on a stationary phase.Free Iodide (I-131). mdpi.comDistinct Rf values for Iodipamide I 131 vs. free iodide. mdpi.com

Mass Spectrometry for Molecular Characterization of Iodipamide and Metabolites

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govbiocrates.com It is used to confirm the molecular weight of the iodipamide molecule and to identify and characterize its metabolites.

Molecular Characterization: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the mass of a molecule with very high accuracy. nih.govnih.gov This allows for the unambiguous confirmation of the elemental composition and molecular weight of the iodipamide compound, ensuring the correct molecule has been synthesized prior to radiolabeling.

Metabolite Identification: When this compound is administered in preclinical studies, it can be broken down (metabolized) by the body into other related molecules. Identifying these metabolites is crucial for understanding the compound's fate. Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for this purpose. nih.govrsc.org Biological samples (e.g., blood, urine) are first separated by HPLC, and the eluting compounds are then introduced into the mass spectrometer. nih.gov The mass spectrometer detects the parent iodipamide molecule as well as any new molecules (metabolites) that have been formed. ijpras.com By analyzing the mass of these metabolites and their fragmentation patterns in tandem mass spectrometry (MS/MS), their chemical structures can be elucidated. ijpras.comresearchgate.net

Table 3: Mass Spectrometry Applications

ApplicationTechniqueInformation Obtained
Molecular Weight ConfirmationHigh-Resolution Mass Spectrometry (HRMS)Precise mass and elemental formula of Iodipamide. nih.gov
Metabolite ProfilingLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Detection, identification, and structural characterization of metabolites in biological matrices. nih.gov

Micro-Imaging Modalities (e.g., MicroSPECT/CT) for Preclinical Biodistribution Studies

Micro-imaging techniques allow for the non-invasive visualization of the distribution of this compound in small laboratory animals over time. researchgate.net This provides critical information on which organs and tissues take up the compound.

MicroSPECT/CT: This dual-modality imaging combines Single Photon Emission Computed Tomography (SPECT) with X-ray Computed Tomography (CT). mdpi.com

MicroSPECT: Detects the gamma rays emitted from the I-131 within the animal. nih.gov By using a gamma camera that rotates around the animal, a 3D map of the radioactivity distribution is created. lu.se This provides functional information about where the radiolabeled compound is located. However, SPECT images have limited anatomical detail. nih.gov

Micro-CT: Provides a high-resolution 3D anatomical image of the animal's bones and soft tissues.

By fusing the SPECT and CT images, the functional data from SPECT (the location of the radioactivity) can be precisely overlaid onto the anatomical map from CT. nih.gov This allows researchers to accurately determine the concentration of this compound in specific organs and tumors, which is essential for evaluating its potential as a targeted agent in preclinical models. iaea.org Quantitative analysis of these images can determine the uptake and clearance kinetics of the compound in various tissues. nih.govnih.gov

Research on this compound: A Review of Available Scientific Literature

Detailed research and specific data regarding the theoretical and experimental pharmacokinetics and pharmacodynamics of the specific chemical compound "this compound" are not available in the currently accessible scientific literature.

While extensive research exists for "Sodium Iodide I 131," a different radiopharmaceutical agent, this information is not applicable to this compound due to fundamental differences in their chemical structures and resulting biological behaviors.

Iodipamide is known as a cholecystographic contrast agent, meaning its primary pathway in the body involves uptake by the liver and excretion into the biliary system. In contrast, Sodium Iodide is actively transported to and concentrated in the thyroid gland. This distinction in biodistribution means that the mathematical models, compartmental analysis, and radiation dosimetry principles for Sodium Iodide I 131 would not be scientifically valid for predicting the behavior of this compound.

A 1955 study investigated the effect of Iodipamide (then known as cholografin) on the thyroid's uptake of I-131, but this study does not provide pharmacokinetic or dosimetry data for the compound "this compound" itself. nih.gov

Consequently, it is not possible to provide scientifically accurate and validated information for the requested sections and subsections, as no specific research data was found for this compound in the following areas:

Theoretical and Experimental Pharmacokinetics/pharmacodynamics in Research

Correlation of In Vitro Efficacy with In Vivo Preclinical Outcomes

Therefore, no data tables or detailed research findings can be generated for the specific compound of interest as per the provided outline.

Comparative Radiopharmaceutical Research and Tracer Development

Benchmarking Iodipamide (B1672019) Sodium I 131 Against Other Iodinated Radiopharmaceuticals in Research Contexts

In the historical context of hepatobiliary imaging, Iodipamide Sodium I 131 was a key agent for cholecystography. Its performance can be benchmarked against another significant radioiodinated agent used for liver function assessment: Rose Bengal I 131. Both compounds were developed to trace the physiological pathway of biliary excretion, but their research applications and diagnostic interpretations offered different insights.

Rose Bengal I 131 was widely used as a sensitive test for liver function. nih.gov Studies demonstrated that the hepatic uptake rate of Rose Bengal I 131, as measured by a scintillation camera, correlated well with histological changes and clinical prognosis in patients with various liver disorders. nih.govresearchgate.net This made it a valuable tool for quantitatively assessing the severity of liver dysfunction and monitoring disease progression. nih.govresearchgate.net The test was particularly noted for its ability to register the function of liver cells and provide information on the patency of the bile tract. nih.gov

Iodipamide, in contrast, was recognized not only as an imaging agent but also as a potent choleretic, meaning it stimulates bile flow. nih.gov Research showed that Iodipamide actively stimulates canalicular bile flow, with a choleretic potency approximately three times that of taurocholate. nih.gov This physiological effect itself became a subject of research, distinguishing it from agents like Rose Bengal which were used more as passive tracers of hepatocyte function.

While both agents utilized the I-131 isotope for gamma detection, their differing chemical structures dictated their specific biological interactions and the type of functional information they could provide. The research focus with Rose Bengal was often on the rate of uptake as a direct measure of hepatocellular function, whereas research involving Iodipamide also delved into the dynamics of bile secretion itself.

Table 1: Comparative Research Focus of Iodipamide I 131 and Rose Bengal I 131
RadiopharmaceuticalPrimary Research ApplicationKey Research FindingsPrimary Mechanism Investigated
This compoundIntravenous Cholecystography and Hepatobiliary FunctionActs as a potent choleretic, stimulating canalicular bile flow. Its excretion is linked to a multispecific organic anion transport system. nih.govnih.govActive secretion into bile and stimulation of bile flow. nih.gov
Rose Bengal I 131Quantitative Liver Function TestingRate of hepatic uptake correlates with histological severity of liver disease and clinical prognosis. nih.govresearchgate.net Considered a sensitive index of liver cell function. nih.govHepatocellular uptake and clearance. nih.gov

Investigation of Iodipamide as a Research Probe for Specific Biological Transport Systems (e.g., Hepatic Transporters)

The utility of a radiotracer in research often extends beyond clinical imaging to its use as a probe for elucidating fundamental biological processes. Iodipamide has played a significant role in the foundational research of hepatic transport mechanisms, specifically the family of Organic Anion Transporting Polypeptides (OATPs). nih.gov

Early investigations into how the liver clears substances from the blood led to the postulation of specific transport systems on the hepatocyte membrane. In these pioneering studies, Iodipamide was used as a model substrate. Researchers identified a transport system capable of taking up the bile acid cholate, the fungal toxin antamanide, and the cholecystographic agent Iodipamide. nih.gov This work helped establish the concept of a "multispecific organic anion transporter," which was a precursor to the molecular identification of the OATP family. nih.gov

OATPs, particularly OATP1B1 and OATP1B3, are now recognized as crucial transporters in the liver, mediating the uptake of a vast array of endogenous compounds (like bilirubin (B190676) and bile acids) and xenobiotics, including many common drugs. nih.govmdpi.com The transport is generally sodium-independent and involves the uptake of large, amphipathic organic anions from the blood into the hepatocytes. nih.gov Iodipamide's chemical structure and its efficient extraction by the liver made it an ideal tool for these early functional studies, helping to characterize the substrate specificity of these transport systems before they were identified at the genetic level.

Table 2: Key Hepatic Uptake Transporters Investigated with Probes Like Iodipamide
Transporter FamilySpecific TransportersLocationGeneral SubstratesRelevance
OATP (Organic Anion Transporting Polypeptide)OATP1B1 (SLCO1B1)Basolateral membrane of hepatocytesBilirubin, bile acids, statins, various drugsMajor transporter for hepatic clearance of drugs and endogenous compounds. mdpi.comsigmaaldrich.com
OATP1B3 (SLCO1B3)Basolateral membrane of hepatocytesBile acids (e.g., cholecystokinin), statins, digoxinOverlapping specificity with OATP1B1; important for xenobiotic uptake. mdpi.comsigmaaldrich.com
OAT (Organic Anion Transporter)OAT2 (SLC22A7)Basolateral membrane of hepatocytesCreatinine, prostaglandins, various drugsContributes to the uptake of smaller organic anions. mdpi.com
NTCP (Na+-taurocholate cotransporting polypeptide)SLC10A1Basolateral membrane of hepatocytesConjugated bile acidsPrimary transporter for bile acid uptake from portal blood. sigmaaldrich.com

Methodologies for the Design and Synthesis of Next-Generation Iodinated Radiotracers

The development of novel iodinated radiotracers is dependent on robust and versatile chemical synthesis methodologies. The methods for incorporating radioactive iodine into molecules have evolved significantly, moving from harsh traditional techniques to milder, more specific modern approaches that are compatible with complex biomolecules. researchgate.netacs.org

Classical Methods: Historically, the most common method for radioiodination has been direct electrophilic aromatic substitution. This approach typically involves the oxidation of radioiodide (I⁻) to an electrophilic species (e.g., I⁺) using strong oxidizing agents like Chloramine-T or Iodogen. acs.orgmdpi.com The electrophilic iodine then reacts with activated aromatic rings, such as tyrosine or histidine residues in proteins. While effective, these methods can be harsh, potentially damaging sensitive molecules, and may offer poor regioselectivity, leading to a mixture of products. researchgate.netmdpi.com

Modern Methods: To overcome the limitations of classical approaches, a new generation of synthetic methodologies has been developed, offering milder reaction conditions, greater functional group tolerance, and improved control over the labeling position.

Organoborane Precursors: A significant advancement is the use of organoborane chemistry. Precursors such as arylboronic acids, boronic esters, and organotrifluoroborates can be synthesized and purified in a non-radioactive form. rsc.orgosti.gov These stable precursors are then subjected to a radio-iododemetallation reaction, where the boron moiety is replaced with a radioiodine atom under very mild oxidative conditions. acs.orgrsc.org This approach allows for precise, site-specific labeling of complex molecules with high radiochemical yields. rsc.org The use of polymer-supported organoborane precursors further simplifies the purification process, as excess starting material can be removed by simple filtration. rsc.org

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Stille (using organotin precursors) and Suzuki (using organoboron precursors) cross-coupling reactions have been adapted for radiotracer synthesis. mdpi.com These methods involve the use of a palladium or copper catalyst to couple a radioiodinated building block with a precursor of the target molecule. This strategy is exceptionally versatile for constructing complex molecular scaffolds that may not be amenable to direct iodination.

Indirect Labeling using Prosthetic Groups: For molecules that lack a suitable site for direct iodination or are too sensitive to the reaction conditions, an indirect or "prosthetic group" approach is used. mdpi.com In this method, a small, readily iodinated molecule (the prosthetic group) is first radiolabeled and purified. This activated, radiolabeled synthon is then conjugated to the target biomolecule in a separate, often milder, reaction step. nih.gov

Table 3: Comparison of Methodologies for Synthesizing Iodinated Radiotracers
MethodologyPrinciplePrecursorAdvantagesLimitations
Direct Electrophilic SubstitutionOxidation of I⁻ to I⁺, followed by reaction with an activated aromatic ring. acs.orgTarget molecule with tyrosine or histidine residue.Simple, rapid reaction. nottingham.ac.ukHarsh conditions, potential for protein damage, low regioselectivity. researchgate.netmdpi.com
Iododemetallation (Organoboranes)Oxidative replacement of a boron group with radioiodine. rsc.orgArylboronic acids, organotrifluoroborates. acs.orgosti.govMild conditions, high radiochemical yield, site-specific labeling, stable precursors. rsc.orgRequires synthesis of a specific precursor.
Transition Metal Cross-CouplingCatalytic (e.g., Pd, Cu) coupling of an organometallic precursor with a radioiodinated halide. mdpi.comOrganostannanes (Stille), Organoboranes (Suzuki).High versatility for complex molecules, good functional group tolerance.Requires removal of potentially toxic metal catalysts.
Indirect Labeling (Prosthetic Groups)Two-step process: radioiodination of a small molecule, followed by conjugation to the target. mdpi.comBifunctional molecules (e.g., Bolton-Hunter reagent).Protects sensitive biomolecules from harsh iodination conditions. nih.govLonger, multi-step process, potentially lower overall yield. nottingham.ac.uk

Future Directions and Emerging Research Avenues for Iodipamide Sodium I 131

Advancements in Radiosynthesis and Formulation for Enhanced Research Applications

The utility of Iodipamide (B1672019) Sodium I 131 in preclinical research is intrinsically linked to the efficiency and accessibility of its radiosynthesis. Future research will likely focus on overcoming existing challenges and developing more robust and versatile labeling methodologies.

Current research in the broader field of radioiodination has highlighted several promising avenues that could be adapted for Iodipamide Sodium I 131. Direct electrophilic substitution and isotope exchange reactions are common methods for incorporating Iodine-131 into molecules. nih.govexplorationpub.com However, these methods can sometimes require harsh conditions that may not be suitable for all molecules or may lead to low radiochemical yields.

Emerging strategies that could be applied to this compound include the use of milder oxidizing agents and the development of precursor molecules that are more amenable to radioiodination. nih.gov For instance, the use of organometallic precursors, such as organotin or organoboron compounds, can facilitate more controlled and efficient labeling under gentler conditions.

Another critical area of development is in the formulation of this compound to enhance its stability and in vivo performance for research applications. The stability of the carbon-iodine bond is a known challenge with radioiodinated compounds, as deiodination in vivo can lead to the accumulation of free I-131 in the thyroid and other tissues, confounding experimental results. nih.gov Future formulations may incorporate stabilizing agents or encapsulate the radiolabeled compound in nanocarriers to protect it from premature metabolism and deiodination. Such advancements would not only improve the accuracy of preclinical studies but also open up new possibilities for its use as a research tool.

Radiosynthesis AdvancementPotential Benefit for this compound Research
Milder Radioiodination TechniquesImproved radiochemical yield and purity, preservation of the molecule's integrity.
Novel Precursor MoleculesMore efficient and site-specific labeling, enabling the creation of analogues with tailored properties.
Advanced Formulation StrategiesEnhanced in vivo stability, reduced deiodination, and improved targeting capabilities.

Integration of Advanced Preclinical Imaging with Molecular Research Techniques

The integration of advanced preclinical imaging modalities with molecular research techniques offers a powerful approach to elucidating the in vivo behavior of this compound. The gamma emission of Iodine-131 makes it suitable for Single Photon Emission Computed Tomography (SPECT) imaging, which, when combined with Computed Tomography (SPECT/CT), can provide detailed anatomical and functional information. openmedscience.comnih.gov

Future research is expected to leverage high-resolution preclinical SPECT/CT systems to conduct detailed biodistribution and pharmacokinetic studies of this compound. missouri.edu These studies can provide valuable data on how the compound is absorbed, distributed, metabolized, and excreted in various animal models of disease. This information is crucial for understanding its potential as a diagnostic or therapeutic tracer.

Furthermore, the use of dynamic SPECT imaging will allow for the real-time visualization of this compound kinetics, offering insights into the physiological processes it traces. By correlating these imaging findings with ex vivo techniques such as autoradiography and histological analysis, researchers can gain a comprehensive understanding of the compound's behavior at both the macroscopic and microscopic levels. vub.be This multi-modal approach will be instrumental in validating new applications for this compound in molecular imaging research.

Imaging TechniqueApplication in this compound Research
High-Resolution SPECT/CTDetailed 3D mapping of biodistribution and localization in specific organs and tissues.
Dynamic SPECT ImagingReal-time tracking of uptake, clearance, and transport kinetics.
Correlative AutoradiographyMicroscopic visualization of the compound's distribution within tissue sections, providing cellular-level detail.

Exploration of Novel Molecular Targets and Interactions of this compound

A significant frontier in the future research of this compound lies in the exploration of its molecular interactions beyond its role as a simple contrast agent. While its distribution is largely dictated by physiological processes such as blood flow and renal clearance, there is potential for specific interactions with proteins and other biological molecules that have yet to be fully characterized. openmedscience.com

Future in vitro studies could employ techniques such as equilibrium dialysis and surface plasmon resonance to investigate the binding of this compound to various plasma proteins, such as albumin. nih.govwikipedia.org Understanding the extent of protein binding is critical, as it can significantly influence the compound's pharmacokinetics and biodistribution. drugbank.com

Moreover, high-throughput screening methods could be used to identify novel protein or cellular targets with which this compound may interact. The identification of specific molecular targets could pave the way for its development as a targeted radiopharmaceutical for imaging or therapy. For example, if Iodipamide is found to bind to a particular receptor that is overexpressed in certain tumors, it could be investigated as a potential cancer imaging agent. The exploration of its cellular uptake mechanisms, whether through passive diffusion or active transport, will also be a key area of future research. nih.govnih.gov

Research ApproachPotential Discovery for this compound
Protein Binding AssaysQuantification of binding affinity to plasma proteins, informing pharmacokinetic modeling.
High-Throughput ScreeningIdentification of novel molecular targets, opening avenues for new research applications.
Cellular Uptake StudiesElucidation of transport mechanisms across cell membranes, providing insights into its biological behavior.

Contributions to Fundamental Radiation Biology and Radiopharmaceutical Science

The use of this compound in research extends beyond its specific applications to contribute to a more fundamental understanding of radiation biology and the principles of radiopharmaceutical science. As an iodine-containing compound, it can serve as a tool to study the biological effects of the photoelectric effect in the presence of diagnostic X-rays. explorationpub.com When exposed to X-rays, the iodine atoms in Iodipamide can absorb photons and emit secondary electrons, which can enhance the local radiation dose and potentially increase DNA damage. nih.govajronline.org

Future studies could utilize this compound in preclinical models to investigate the extent of this dose enhancement and its biological consequences. nih.gov This research could have important implications for understanding the risks and benefits of using iodinated contrast agents in clinical radiology and for developing strategies to mitigate any potential adverse effects.

Area of ContributionSpecific Research Focus with this compound
Radiation BiologyQuantifying the enhancement of radiation-induced DNA damage in the presence of the compound.
Radiopharmaceutical DevelopmentServing as a model for overcoming challenges in labeling, formulation, and in vivo characterization.
Molecular Imaging AdvancementValidating new preclinical imaging protocols and quantitative analysis techniques.

Q & A

Q. What are the key physicochemical properties of Iodipamide sodium I 131, and how do they influence experimental design in radiopharmaceutical studies?

Answer: this compound is a white, crystalline powder with very slight solubility in water, chloroform, and ether, and slight solubility in alcohol . These properties necessitate careful formulation strategies, such as using stabilizers or co-solvents, to ensure homogeneity in preclinical models. For solubility quantification, researchers should employ methods like high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry under controlled pH and temperature conditions. Stability studies must account for radiation-induced degradation, as prolonged storage can darken solutions due to radiolysis .

Q. How is radiochemical purity assessed for this compound, and what analytical methods are recommended?

Answer: Radiochemical purity is critical for ensuring consistent biodistribution and imaging results. Techniques include:

  • Thin-Layer Chromatography (TLC): Separation of free iodine-131 from bound iodipamide using silica gel plates and solvent systems (e.g., methanol:water mixtures) .
  • Gamma Spectroscopy: Detection of unbound I-131 emissions (364 keV) to quantify purity .
  • Size-Exclusion Chromatography (SEC): To identify aggregates or degradation products in solution .

Q. How can researchers design robust preclinical imaging studies using this compound, particularly for cardiac and hepatic applications?

Answer: Key considerations include:

  • Dose Optimization: Balance between radiation dose (e.g., 0.1–1 mCi) and signal-to-noise ratio, leveraging its rapid hepatic clearance for liver imaging .
  • Imaging Protocols: Use gamma cameras with pulse-height analyzers to enhance contrast, as described in cardiac effusion studies .
  • Control Groups: Compare with alternative agents (e.g., Iodohippurate sodium I 131 or Technetium-99m-labeled albumin) to validate specificity .

Q. How should researchers address discrepancies in biodistribution data between this compound and other iodinated contrast agents?

Answer: Contradictions may arise from variations in hepatic metabolism or renal excretion rates. Methodological solutions include:

  • Pharmacokinetic Modeling: Compartmental analysis to compare clearance rates (e.g., hepatic vs. renal pathways) .
  • Cross-Validation: Use autoradiography or micro-SPECT/CT imaging to spatially resolve uptake patterns in animal models .
  • Literature Synthesis: Critically review historical data (e.g., Rejali et al., 1958) to contextualize findings .

Q. What methodological strategies improve the in vivo stability of this compound under radiation exposure?

Answer: Radiolytic degradation can be mitigated by:

  • Additive Stabilizers: Antioxidants (e.g., ascorbic acid) or radical scavengers (e.g., mannitol) to reduce free radical damage .
  • Lyophilization: Formulate as a freeze-dried powder to minimize aqueous radiolysis; reconstitute with cold, deoxygenated solvents .
  • Dosimetry Monitoring: Real-time radiation dose tracking using Geiger-Müller counters to adjust storage conditions .

Q. How can researchers design comparative studies to evaluate this compound against newer contrast agents?

Answer:

  • Controlled Trials: Randomize subjects (animal or human) into cohorts receiving this compound vs. iodixanol or gadolinium-based agents.
  • Endpoint Selection: Use quantitative metrics (e.g., signal intensity, organ-to-background ratios) .
  • Statistical Frameworks: Apply ANOVA or mixed-effects models to account for inter-subject variability .

Methodological Best Practices

  • Reproducibility: Follow USP/NF guidelines for radiopharmaceutical preparation and validation .
  • Ethical Compliance: Adhere to human subject protocols for participant selection and radiation safety .
  • Data Presentation: Use IMRAD structure for manuscripts, with supplementary materials for large datasets .

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